Tris(trimethylsiloxy)chlorosilane

Beschreibung

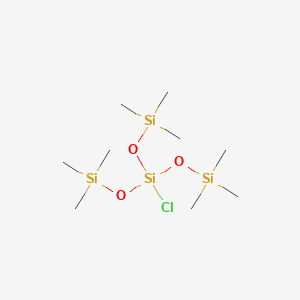

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCITGBFGUITMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375394 | |

| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17905-99-6 | |

| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsiloxy)chlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role and Properties of Tris(trimethylsiloxy)chlorosilane

An In-depth Technical Guide to the Synthesis and Purification of Tris(trimethylsiloxy)chlorosilane

Tris(trimethylsiloxy)chlorosilane, with the chemical formula ClSi[OSi(CH3)3]3, is a versatile organosilicon compound that serves as a crucial intermediate and silylation reagent in modern chemistry.[1][2] As a colorless liquid soluble in common organic solvents, its utility is defined by the reactive silicon-chlorine bond and the three bulky trimethylsiloxy groups.[1] These structural features impart high thermal and chemical stability to the molecules it helps create, making it an invaluable building block in the synthesis of advanced silicone polymers, resins, and for surface modification applications.[2][3] Its ability to introduce multiple trimethylsiloxy groups makes it a key reagent in the production of specialized materials for industries ranging from coatings and adhesives to electronics and pharmaceuticals.[1][3] However, the compound is sensitive to moisture, hydrolyzing to release hydrogen chloride, a factor that dictates stringent handling and storage protocols.[1][4]

This guide provides a comprehensive overview of the principal synthesis methodologies, state-of-the-art purification techniques, and analytical characterization of Tris(trimethylsiloxy)chlorosilane for researchers and professionals in chemical and drug development.

| Property | Value | Source |

| CAS Number | 17905-99-6 | [3] |

| Molecular Formula | C9H27ClO3Si4 | - |

| Molecular Weight | 315.09 g/mol | - |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 93°C at 1.8 mmHg | [5] |

| Solubility | Soluble in alcohols, ethers, aromatic hydrocarbons | [1] |

PART 1: Core Synthesis Methodologies

The synthesis of Tris(trimethylsiloxy)chlorosilane can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The most prominent and industrially relevant method involves the catalyzed reaction between a trichlorosilane and hexamethyldisiloxane.

Method 1: Catalytic Reaction of Trichlorosilane and Hexamethyldisiloxane (HMDSO)

This method is highly efficient for producing branched, low molecular weight siloxanes like Tris(trimethylsiloxy)chlorosilane in high yields.[6] The core of this process is the reaction of a trichlorosilane with HMDSO in the presence of a specialized catalyst.

Causality Behind Experimental Choices:

-

Reactant Stoichiometry: An excess of hexamethyldisiloxane relative to the trichlorosilane is crucial. A molar ratio of approximately 1:4.5 (trichlorosilane:HMDSO) is often preferred to maximize the formation of the desired tris-substituted product and effectively suppress the formation of undesirable by-products such as gels or higher molecular weight polymers.[6]

-

Catalyst Selection: Linear phosphonitrilic chloride (LPNC) has been identified as a particularly effective catalyst for this transformation, enabling the reaction to proceed efficiently under mild conditions.[6]

Diagram: Synthesis via HMDSO and a Trichlorosilane

Caption: Catalytic reaction of a trichlorosilane with HMDSO.

Experimental Protocol: Synthesis of Methyltris(trimethylsiloxy)silane

This protocol is adapted from the procedure described in patent EP1241171A1.[6]

-

Catalyst Preparation: Prepare the Linear Phosphonitrilic Chloride (LPNC) catalyst as described in the literature (e.g., J. Emsley et al., J. Chem. Soc. A (1971) 2863). For example, a catalyst can be prepared by blending phosphorus pentachloride, hexamethyldisilazane, and hexamethyldisiloxane.[6]

-

Reaction Setup: In a 500-mL separable flask equipped with a mechanical stirrer and under a dry nitrogen atmosphere, charge a solution mixture of 229.6 g of hexamethyldisiloxane and 70.4 g of methyltrichlorosilane. This corresponds to a molar ratio of approximately 3:1 (HMDSO:Methyltrichlorosilane).

-

Initiation: While stirring the mixture at 25°C, add 9 g of the prepared LPNC catalyst.

-

Reaction: Continue stirring at 25°C for 6 hours to allow the reaction to proceed to completion.

-

Workup and Purification: Upon completion, the target product, methyltris(trimethylsiloxy)silane, is isolated from the reaction mixture by conventional distillation under reduced pressure.[6]

Method 2: Co-hydrolysis of Silane Precursors

An alternative strategy involves the controlled co-hydrolysis of a functionalized alkoxysilane with chlorotrimethylsilane. This method is particularly useful for synthesizing derivatives of Tris(trimethylsiloxy)chlorosilane where a specific organic functional group is desired.

Causality Behind Experimental Choices:

-

Controlled Hydrolysis: The reaction relies on the hydrolysis of moisture-sensitive precursors. The presence of chlorotrimethylsilane serves as an "end-capping" agent, providing the trimethylsiloxy groups that attach to the central silicon atom as the alkoxy groups are hydrolyzed. The careful control of water content is paramount to prevent uncontrolled polymerization.

Diagram: General Co-hydrolysis Pathway

Caption: Synthesis via co-hydrolysis of an alkoxysilane and chlorotrimethylsilane.

Experimental Protocol: Synthesis of γ-Methacryloxypropyl-tris(trimethylsiloxy)silane

This protocol is based on the procedure described by PrepChem.[7]

-

Reaction Setup: In a reaction vessel suitable for hydrolysis reactions, combine 0.1 mole of γ-methacryloxypropyl-trimethoxysilane (MEMO) and 0.35 mole of chlorotrimethylsilane.

-

Hydrolysis: Introduce a controlled amount of water to initiate the hydrolysis of the methoxy groups on the MEMO and the chloro group on the chlorotrimethylsilane. The reaction proceeds as a co-hydrolysis and condensation process.

-

Purification: Following the reaction, the desired product, γ-Methacryloxypropyl-tris(trimethylsiloxy)silane, is purified from the mixture by distillation.[7]

PART 2: Purification and Impurity Control

Achieving high purity is critical for the application of Tris(trimethylsiloxy)chlorosilane in sensitive areas like electronics and polymer synthesis. The primary method for purification is fractional distillation under reduced pressure, supported by rigorous control of reaction conditions to minimize impurity formation.

Fractional Vacuum Distillation

Given its relatively high boiling point (93°C at 1.8 mmHg), distillation at atmospheric pressure is not feasible as it would lead to thermal degradation.[5]

-

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. In this case, it is used to separate the target compound from lower-boiling unreacted starting materials (e.g., trichlorosilane) and higher-boiling by-products (e.g., dimers and oligomers).

-

Industrial Practice: In industrial settings, the purification of chlorosilanes often involves a series of distillation towers to remove impurities with both lower and higher boiling points, capable of achieving purities exceeding 99.999%.[8][9][10]

Impurity Profile and Control

-

Common Impurities:

-

Unreacted Starting Materials: Residual trichlorosilane or HMDSO.

-

Partially Substituted Intermediates: Compounds such as Cl2Si(OSiMe3) and ClSi(OSiMe3)2.

-

Hydrolysis Products: The Si-Cl bond is highly susceptible to hydrolysis from atmospheric moisture, forming silanols (Si-OH). These silanols can then condense to form siloxane (Si-O-Si) oligomers, which can be difficult to remove.[4][11]

-

-

Control Strategies:

-

Anhydrous Conditions: All synthesis and purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[12]

-

Stoichiometric Control: As mentioned, using an excess of HMDSO helps drive the reaction to completion, minimizing the presence of partially substituted chlorosilanes.[6]

-

Adsorption Techniques: For ultra-high purity applications, trace impurities like boron compounds can be removed by passing the chlorosilane vapor through a column containing an adsorbent like silica gel.[13]

-

PART 3: Analytical Characterization for Quality Assurance

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized Tris(trimethylsiloxy)chlorosilane. A combination of chromatographic and spectroscopic techniques is typically employed.

Diagram: Analytical Workflow

Caption: A multi-technique approach for analytical quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for analyzing volatile compounds like chlorosilanes.

-

Application: It is used to separate the components of the final product mixture and identify them based on their mass spectra. This allows for the precise quantification of the main product and the identification of trace impurities.[14][15]

-

High-Sensitivity Analysis: For detecting impurities at the parts-per-million (ppm) or parts-per-billion (ppb) level, Selected Ion Monitoring (SIM) mode can be used. This is particularly important for producing materials for the semiconductor industry.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum will show a large, sharp singlet corresponding to the 27 equivalent protons of the three trimethylsilyl (-Si(CH3)3) groups. The chemical shift is expected in the region around 0.2 ppm. The absence of other signals, particularly from Si-H (around 3-4 ppm), confirms the full substitution and purity.

-

²⁹Si NMR: This is a definitive technique for confirming the silicon framework. The spectrum is expected to show two distinct resonances: one for the central quaternary silicon atom (Si-[O]4) and another for the three equivalent silicon atoms of the trimethylsiloxy groups (-OSi(CH3)3). For comparison, in a related lithium disilenide compound, the SiMe3 group resonance appears at -19.2 ppm, while the central silicon atoms are significantly downfield.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups and the absence of undesirable ones.

-

Expected Absorptions:

-

Strong Si-O-Si asymmetric stretching band around 1000-1100 cm⁻¹.

-

Characteristic absorptions for Si-(CH3)3 groups.

-

A band corresponding to the Si-Cl stretch.

-

-

Purity Indicators: The absence of a broad O-H stretching band (3200-3600 cm⁻¹) is a critical indicator that the product is free from hydrolysis-derived silanol impurities.

PART 4: Safety, Handling, and Storage

Tris(trimethylsiloxy)chlorosilane is a reactive chemical that requires careful handling.

-

Primary Hazard: As a chlorosilane, it reacts readily with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle and transfer the material to prevent exposure to moisture.[1][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It must be kept away from water, moisture, strong acids, and oxidizing agents.[1]

References

-

chloro-tris(trimethylsilyloxy)silane - ChemBK. (2024). Available at: [Link]

-

Tris(trimethylsilyl)silane - Wikipedia. Available at: [Link]

-

Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane - PrepChem.com. Available at: [Link]

-

GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques - Science Publications. Available at: [Link]

-

Spotlight on Silylation: The Impact of Tris(trimethylsiloxy)chlorosilane in Industry. (2025). Available at: [Link]

-

tris(trimethylsilyl)silane - Organic Syntheses Procedure. Available at: [Link]

- EP1241171A1 - Preparation of branched siloxanes - Google Patents.

-

Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Available at: [Link]

-

Synthesis and Testing of Hydrolysis Resistant Siloxane Surfactants as Additives for Pool Fire Suppression - Phase II - DTIC. (2013). Available at: [Link]

- US8535488B2 - Method and apparatus for purification of trichlorosilane - Google Patents.

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry - Diva-portal.org. Available at: [Link]

-

Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Available at: [Link]

-

Chlorosilane - Wikipedia. Available at: [Link]

-

Tris(trimethylsiloxy)silane - Optional[17O NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Purification of chlorosilanes - European Patent Office - EP 0107784 B1. Available at: [Link]

-

Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - ResearchGate. (2025). Available at: [Link]

- EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents.

-

Hydrolysis of chlorosilanes to give. - YouTube. (2020). Available at: [Link]

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. Available at: [Link]

-

The Power of Siloxanes: Tris(trimethylsiloxy)chlorosilane for Advanced Material Design. Available at: [Link]

-

TRIS-METHYLSILANE - Optional[17O NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

(PDF) The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry - ResearchGate. (2004). Available at: [Link]

-

Flash Communication: Synthesis of a Lithium Disilenide and Its CO Coupling Reaction | Organometallics - ACS Publications. (2025). Available at: [Link]

-

pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... - ResearchGate. Available at: [Link]

-

Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles - Chemical Communications (RSC Publishing). Available at: [Link]

-

Analysis of Trace Trichlorosilane in High Purity Silicon Tetrachloride by Near-IR Spectroscopy - Korea Science. Available at: [Link]

- WO2011081385A2 - Method and apparatus for purification of trichlorosilane - Google Patents.

- CN103466633A - Method for purifying trichlorosilane - Google Patents.

-

(PDF) Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition - ResearchGate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Chlorosilane - Wikipedia [en.wikipedia.org]

- 5. CHLOROTRIS(TRIMETHYLSILYL)SILANE | 5565-32-2 [chemicalbook.com]

- 6. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US8535488B2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]

- 9. WO2011081385A2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]

- 10. CN103466633A - Method for purifying trichlorosilane - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. thescipub.com [thescipub.com]

- 15. diva-portal.org [diva-portal.org]

- 16. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: A Core Building Block in Modern Organosilicon Chemistry

An In-depth Technical Guide to Tris(trimethylsiloxy)chlorosilane

Tris(trimethylsiloxy)chlorosilane, identified by its CAS number 17905-99-6, is a highly reactive organosilicon compound that serves as a pivotal intermediate in the synthesis of complex silicone architectures.[1] Its structure, featuring a central silicon atom bonded to a reactive chlorine atom and three bulky trimethylsiloxy groups, [(CH₃)₃SiO]₃SiCl, imparts a unique combination of reactivity and structural potential. This guide provides an in-depth exploration of its physical and chemical properties, reactivity, and safe handling protocols, offering field-proven insights for its application in research and development.

The presence of the Si-Cl bond makes it a potent electrophile, susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[2][3] Simultaneously, the three trimethylsiloxy arms allow for the construction of well-defined, highly branched siloxane and carbosiloxane polymers.[1][4] Understanding the fundamental properties of this molecule is crucial for harnessing its potential in creating novel materials, from industrial oils and resins to advanced polymers for specialized applications.[1][5]

PART 1: Core Physicochemical Properties

The physical characteristics of Tris(trimethylsiloxy)chlorosilane dictate its handling, storage, and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases to provide a comprehensive overview.

| Property | Value | Source(s) |

| CAS Number | 17905-99-6 | [6][7] |

| Molecular Formula | C₉H₂₇ClO₃Si₄ | [6][8] |

| Molecular Weight | 331.10 g/mol | [6][8] |

| Appearance | Clear to straw-colored liquid with an acrid odor | [6] |

| Boiling Point | 78 °C at 5 mmHg | [6][7] |

| Melting Point | < 0 °C | [7][9] |

| Density | 0.92 g/cm³ | [6] |

| Flash Point | 74 °C (165 °F) | [6][7] |

| Solubility | Insoluble in water (reacts) | [6] |

| Refractive Index | 1.3941 | [10] |

PART 2: Chemical Reactivity and Mechanistic Insights

The utility of Tris(trimethylsiloxy)chlorosilane is fundamentally rooted in the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is highly polarized, leaving the silicon atom electron-deficient and thus an excellent target for nucleophiles.

Hydrolysis: The Defining Reaction

The most characteristic reaction of Tris(trimethylsiloxy)chlorosilane is its rapid and exothermic hydrolysis upon contact with water or atmospheric moisture. This reaction is responsible for the compound's acrid odor, which is that of the hydrogen chloride (HCl) gas produced.[6]

Mechanism: The hydrolysis proceeds via a nucleophilic substitution mechanism. A water molecule attacks the electrophilic central silicon atom, leading to the displacement of the chloride ion. This forms a silanol intermediate, [(CH₃)₃SiO]₃SiOH, and HCl.[11][12] These silanol intermediates are often unstable and readily undergo condensation reactions with each other or with unreacted chlorosilane to form stable siloxane (Si-O-Si) bridges, releasing water or more HCl in the process.[11]

The overall process can be summarized as:

-

Hydrolysis: [(CH₃)₃SiO]₃SiCl + H₂O → [(CH₃)₃SiO]₃SiOH + HCl

-

Condensation: 2 [(CH₃)₃SiO]₃SiOH → [((CH₃)₃SiO)₃Si]₂O + H₂O

This reactivity necessitates that all handling and reactions involving this compound be performed under strictly anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

Caption: Hydrolysis of Tris(trimethylsiloxy)chlorosilane and subsequent condensation.

Nucleophilic Substitution and Polymer Synthesis

Beyond hydrolysis, the Si-Cl bond can be targeted by a wide range of nucleophiles, making Tris(trimethylsiloxy)chlorosilane a versatile precursor for highly branched organosilicon compounds.[1] The reaction with alcohols (alkoxylation), amines (amination), or organometallic reagents (alkylation/arylation) allows for the attachment of various functional groups to the central silicon atom.

This reactivity is particularly valuable in polymer chemistry. By reacting it with diols or other multifunctional monomers, it can act as a cross-linking agent or as a core molecule for the synthesis of dendrimers and hyperbranched polymers.[4][13] The rationale for using this specific molecule is to introduce a precise, three-dimensional branching point, which can significantly alter the physical properties (e.g., viscosity, solubility, thermal stability) of the resulting polymer.

PART 3: Application in Synthesis: A Representative Protocol

The following protocol outlines a general procedure for the synthesis of a branched alkoxysilane using Tris(trimethylsiloxy)chlorosilane. This protocol is based on established methods for nucleophilic substitution on chlorosilanes and is designed to be a self-validating system.

Objective: To synthesize Tris(trimethylsiloxy)ethoxysilane by reacting Tris(trimethylsiloxy)chlorosilane with ethanol.

Causality of Experimental Choices:

-

Inert Atmosphere (Nitrogen/Argon): Essential to prevent the competing and rapid hydrolysis of the starting material by atmospheric moisture.[6]

-

Anhydrous Solvents/Reagents: Prevents side reactions and ensures the desired nucleophile (ethanol) is the primary reactant.

-

Tertiary Amine Base (e.g., Triethylamine): Acts as an acid scavenger to neutralize the HCl produced during the reaction.[11] This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the product.

-

Controlled Temperature (0 °C to room temp): The reaction is exothermic. Initial cooling allows for controlled addition and prevents runaway reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Filtration and Distillation: The filtration removes the triethylamine hydrochloride salt byproduct. Subsequent distillation under reduced pressure purifies the final product from the solvent and any unreacted starting materials.

Step-by-Step Methodology

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.

-

Reagent Charging: Charge the flask with anhydrous toluene (100 mL) and Tris(trimethylsiloxy)chlorosilane (33.1 g, 0.1 mol). Cool the flask to 0 °C using an ice bath.

-

Nucleophile Preparation: In the dropping funnel, prepare a solution of anhydrous ethanol (5.1 g, 0.11 mol, 1.1 equivalents) and anhydrous triethylamine (12.1 g, 0.12 mol, 1.2 equivalents) in anhydrous toluene (50 mL).

-

Reaction: Add the ethanol/triethylamine solution dropwise to the stirred chlorosilane solution over 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction is complete.

-

Workup: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous toluene.

-

Purification: Concentrate the combined filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield the final Tris(trimethylsiloxy)ethoxysilane.

Caption: Workflow for the synthesis of a branched alkoxysilane.

PART 4: Safety, Handling, and Storage

Tris(trimethylsiloxy)chlorosilane is a reactive and corrosive chemical that requires careful handling.

Key Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[6][7] The product of hydrolysis, HCl, is also highly corrosive.

-

Moisture Sensitive: Reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[6]

-

Irritant: Inhalation of vapors can irritate the respiratory tract.[6]

| Hazard Type | Description | Precaution | Source(s) |

| Eye Contact | Causes immediate or delayed severe irritation and burns. | Wear chemical worker's goggles and a face shield. Do not wear contact lenses. | [6] |

| Skin Contact | May produce irritation, burns, or contact dermatitis. | Wear rubber, neoprene, or nitrile gloves. Use flame-retardant antistatic clothing. | [6] |

| Inhalation | Vapors irritate the respiratory tract; overexposure may cause coughing/nausea. | Work in a well-ventilated area or chemical fume hood. Use an appropriate respirator if needed. | [6] |

| Ingestion | Harmful if swallowed. | Do not ingest. Seek immediate medical attention if swallowing occurs. | [6] |

Handling and Storage Protocol:

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

-

Handling: All transfers and handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Use only non-sparking tools.

-

Spill Response: In case of a spill, cover with a dry, inert absorbent material (e.g., sand, vermiculite). Transfer to a suitable container for disposal. Do not use water.[6]

-

Disposal: Recommended disposal involves careful, controlled hydrolysis by mixing with water in a chemical fume hood. The resulting aqueous layer contains hydrochloric acid and must be neutralized with a suitable base before disposal in accordance with local regulations.[6]

References

-

Siloxane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gelest, Inc. (2008). SAFETY DATA SHEET: TRIS(TRIMETHYLSILOXY)CHLOROSILANE. Retrieved from [Link]

-

Cypryk, M., & Chojnowski, J. (2001). Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 20(17), 3829–3837. [Link]

-

Chemical-Suppliers. (n.d.). Chloro-tris-(trimethylsiloxy)silane | CAS 17905-99-6. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Spotlight on Silylation: The Impact of Tris(trimethylsiloxy)chlorosilane in Industry. Retrieved from [Link]

-

LookChem. (n.d.). TRIS(TRIMETHYLSILOXY)CHLOROSILANE, CasNo.17905-99-6. Retrieved from [Link]

-

DePuy, C. H., & Damrauer, R. (1982). The reactions of trimethylchlorosilane with various nucleophiles in the gas phase using the flowing afterglow technique. Organometallics, 1(1), 142-143. [Link]

-

Nakajima, Y., & Sato, Y. (2007). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 72(23), 8947-8949. [Link]

-

ChemBK. (n.d.). chloro-tris(trimethylsilyloxy)silane. Retrieved from [Link]

-

INEOS OPEN. (n.d.). HIGHLY BRANCHED POLYCARBOSILANES AS PRECURSORS FOR SiC CERAMICS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane. Retrieved from [Link]

-

ResearchGate. (n.d.). Hyperbranched carbosiloxane polymer obtained by hydrosilylation of allyltris(dimethylsiloxy )silane. Retrieved from [Link]

- Google Patents. (n.d.). US6943264B2 - Preparation of branched siloxane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ineosopen.org [ineosopen.org]

- 5. US6943264B2 - Preparation of branched siloxane - Google Patents [patents.google.com]

- 6. gelest.com [gelest.com]

- 7. Chloro-tris-(trimethylsiloxy)silane | CAS 17905-99-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. Siloxane - Wikipedia [en.wikipedia.org]

- 12. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 13. researchgate.net [researchgate.net]

Tris(trimethylsiloxy)chlorosilane CAS number 18027-13-9 properties

An In-Depth Technical Guide to Tris(trimethylsiloxy)chlorosilane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Defining a Key Organosilicon Building Block

Tris(trimethylsiloxy)chlorosilane is a specialized organosilicon compound that serves as a highly reactive and versatile reagent in synthetic chemistry. Characterized by a central silicon atom bonded to a chlorine atom and three trimethylsiloxy groups, its structure offers a unique combination of reactivity and steric bulk. The presence of the Si-Cl bond makes it a powerful silylating agent, while the trimethylsiloxy moieties impart significant lipophilicity and thermal stability to its derivatives.

This guide provides a comprehensive overview of its core properties, reactivity, handling protocols, and applications, with a focus on its utility in research and development. It is important to note that while the topic specifies CAS number 18027-13-9, the compound name "Tris(trimethylsiloxy)chlorosilane" is most consistently associated in chemical literature and supplier databases with CAS Number 17905-99-6 .[1][2][3] This guide will proceed by referencing the properties and data linked to CAS 17905-99-6.

Part 1: Core Chemical and Physical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. These characteristics dictate its behavior in reactions, storage requirements, and appropriate analytical methods.

Chemical Identity

-

Systematic Name: 3-Chloro-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane[4]

-

Common Synonyms: Chlorotris(trimethylsiloxy)silane, Tris(trimethylsiloxy)silyl chloride[4]

-

CAS Number: 17905-99-6[3]

-

Molecular Formula: C₉H₂₇ClO₃Si₄[3]

-

Molecular Weight: 331.10 g/mol [3]

Diagram 1: Molecular Structure of Tris(trimethylsiloxy)chlorosilane

A 2D representation of the molecular structure.

Quantitative Physical Data

The physical properties of Tris(trimethylsiloxy)chlorosilane are summarized in the table below. These values are critical for designing reaction setups, purification procedures (like distillation), and ensuring safe storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.904 g/cm³ | [4] |

| Boiling Point | Data not consistently available; related compounds suggest moderate volatility. | |

| Melting Point | < 0 °C | [4] |

| Purity (Typical) | > 97% | [1][2] |

Part 2: Reactivity, Safety, and Handling

The chemical behavior of Tris(trimethylsiloxy)chlorosilane is dominated by the highly reactive silicon-chlorine (Si-Cl) bond. Understanding this reactivity is paramount for its successful application and for ensuring laboratory safety.

Core Reactivity: The Si-Cl Bond and Hydrolysis

Chlorosilanes are a class of reactive compounds where the silicon atom is bonded to one or more chlorine atoms.[5] The Si-Cl bond is highly susceptible to nucleophilic attack, particularly by water. This moisture sensitivity is a defining characteristic of the compound.[1]

Upon contact with water or atmospheric moisture, Tris(trimethylsiloxy)chlorosilane undergoes rapid hydrolysis. The reaction proceeds by nucleophilic substitution at the central silicon atom, where a water molecule displaces the chloride ion. This initially forms a silanol intermediate (Si-OH) and hydrochloric acid (HCl).[5][6] The generated silanol is often unstable and readily condenses with another silanol or a starting chlorosilane molecule to form a stable siloxane (Si-O-Si) bridge.[7] This process is self-propagating and can lead to the formation of oligomeric or polymeric siloxanes.

Diagram 2: Hydrolysis and Condensation Workflow

Workflow of hydrolysis and subsequent condensation.

Safety and Handling Protocols

Given its reactivity, strict adherence to safety protocols is mandatory. The primary hazards stem from its moisture sensitivity and the corrosive nature of its hydrolysis byproduct, HCl.

-

Incompatible Materials: Avoid contact with water, alcohols, bases, and strong oxidizing agents.[8] The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[9][10]

-

Spill Management: In case of a spill, do not use water. Use a dry, inert absorbent material. Neutralize residues carefully, as the reaction can be vigorous.[11]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

-

Part 3: Applications in Research & Development

Tris(trimethylsiloxy)chlorosilane is not merely a chemical curiosity but a functional tool employed across various scientific disciplines. Its primary role is as a silylating agent and a synthetic intermediate.

Silylating and Derivatizing Agent

Silylation is a fundamental technique in organic synthesis and analysis.[13] It involves replacing an active hydrogen in a functional group (e.g., -OH, -NH₂, -COOH) with a silyl group.[14] Tris(trimethylsiloxy)chlorosilane is used to introduce the large, non-polar –Si(OSi(CH₃)₃)₃ moiety.

Causality: The rationale for using this specific reagent lies in the properties it imparts:

-

Protection of Functional Groups: The bulky tris(trimethylsiloxy)silyl group can sterically hinder a reactive site, protecting it from unwanted side reactions during a multi-step synthesis.[13]

-

Increased Volatility for GC Analysis: In analytical chemistry, particularly gas chromatography (GC), many polar compounds (e.g., steroids, sugars, amino acids) are not volatile enough for analysis. Derivatization with a silylating agent masks the polar functional groups, reducing hydrogen bonding and increasing the compound's volatility and thermal stability, making it suitable for GC and GC-MS analysis.[15][16]

-

Enhanced Solubility: The introduction of the lipophilic silyl group significantly increases the solubility of the parent molecule in non-polar organic solvents.

Diagram 3: General Silylation Workflow

Reaction of an alcohol with the reagent to form a protected ether.

Intermediate in Organosilicon Synthesis

Tris(trimethylsiloxy)chlorosilane serves as a crucial building block for creating more complex organosilicon compounds.[1][2] Its high reactivity allows it to be a key auxiliary agent in the synthesis of specialized siloxanes, resins, and polymers. These materials find applications in diverse sectors, including coatings, textiles, and electronics, where the unique properties of the silicon-oxygen backbone are leveraged for enhanced performance.[2]

For example, it can be used in the synthesis of functionalized silanes like γ-Methacryloxypropyl-tris(trimethylsiloxy)silane, a monomer used in creating advanced biomaterials such as silicone hydrogel contact lenses.[17] In this context, the siloxane component enhances oxygen permeability, which is vital for ocular health.[17]

References

- Spotlight on Silylation: The Impact of Tris(trimethylsiloxy)chlorosilane in Industry. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Power of Siloxanes: Tris(trimethylsiloxy)chlorosilane for Advanced Material Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Tris(trimethylsilyl)silane - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Tris(trimethylsiloxy)chlorosilane | CAS 17905-99-6. (n.d.). Santa Cruz Biotechnology.

- The Intricacies of Trimethylchlorosilane (CH3)3SiCl. (2023). Daken Chemical.

- Chlorosilane. (n.d.). Wikipedia.

- TRIMETHYLSILOXYTRICHLOR... (n.d.). ChemicalBook.

- A Review of Organosilanes in Organic Chemistry. (n.d.). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Tris(trimethylsiloxy)silane. (2025). Fisher Scientific.

- SAFETY DATA SHEET - Trimethylchlorosilane. (2025). Sigma-Aldrich.

- TRIS(TRIMETHYLSILOXY)CHLOROSILANE Formula. (n.d.). ECHEMI.

- SAFETY DATA SHEET - Tris(trimethylsilyl)silane. (2025). Acros Organics.

- Trichlorosilane. (n.d.). Wikipedia.

- Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Hydrolysis of chlorosilanes to give. (2020). YouTube.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.

- Bulletin 909A Guide to Derivatiz

- GC Derivatiz

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Chlorosilane - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 12. lookchem.com [lookchem.com]

- 13. dakenchem.com [dakenchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. gcms.cz [gcms.cz]

- 16. tcichemicals.com [tcichemicals.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectral Analysis of Tris(trimethylsiloxy)chlorosilane

Introduction

Tris(trimethylsiloxy)chlorosilane, with the chemical formula C₉H₂₇ClO₃Si₄ and CAS number 17905-99-6, is a specialized organosilicon compound.[1] Its unique structure, featuring a central silicon atom bonded to a chlorine atom and three trimethylsiloxy groups, makes it a valuable intermediate in synthetic chemistry, particularly in the formation of complex siloxane structures and as a protecting or derivatizing agent. Understanding its spectral characteristics is paramount for researchers and drug development professionals to verify its purity, monitor reactions, and elucidate the structure of resulting products.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tris(trimethylsiloxy)chlorosilane. Due to the limited availability of directly published experimental spectra for this specific compound, this paper leverages established principles of spectroscopy and draws upon spectral data from closely related analogous compounds to provide a robust and predictive analysis. This approach, rooted in extensive experience with organosilicon chemistry, offers valuable insights for researchers working with this and similar compounds.

Molecular Structure and Spectroscopic Overview

The structure of Tris(trimethylsiloxy)chlorosilane presents distinct features that are readily identifiable by various spectroscopic techniques. The molecule possesses high symmetry with three identical trimethylsiloxy [(CH₃)₃SiO-] groups attached to a central chlorosilane [-SiCl] core.

Caption: Molecular structure of Tris(trimethylsiloxy)chlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Tris(trimethylsiloxy)chlorosilane, providing detailed information about the hydrogen, carbon, and silicon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra of reactive chlorosilanes is crucial to prevent hydrolysis and ensure data integrity.

-

Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆ are recommended. These solvents are chemically inert towards the analyte and provide a strong deuterium lock signal. The choice of solvent can slightly influence chemical shifts.

-

Sample Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator. The NMR tube should be flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen). The sample transfer should be performed in a glovebox or under a positive pressure of inert gas. A concentration of 10-20 mg/mL is typically sufficient for ¹H and ¹³C NMR, while a higher concentration may be beneficial for ²⁹Si NMR due to its lower sensitivity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for ¹³C and ²⁹Si nuclei.

-

Acquisition Parameters:

-

¹H NMR: Standard single-pulse experiments are sufficient.

-

¹³C NMR: Proton-decoupled experiments (e.g., zgpg30) are standard. A sufficient relaxation delay (D1) is necessary for accurate integration, although for qualitative analysis, a shorter delay can be used.

-

²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, specialized techniques are often employed. Inverse-gated decoupling is used to suppress the negative Nuclear Overhauser Effect (NOE). A longer relaxation delay is typically required.

-

Caption: Workflow for NMR analysis of Tris(trimethylsiloxy)chlorosilane.

¹H NMR Spectroscopy

The proton NMR spectrum of Tris(trimethylsiloxy)chlorosilane is expected to be very simple due to the high symmetry of the molecule.

-

Expected Chemical Shift: A single, sharp singlet is anticipated for the 27 equivalent protons of the three trimethylsiloxy groups. The chemical shift is predicted to be in the range of δ 0.1 - 0.3 ppm . This prediction is based on the typical chemical shifts of trimethylsilyl groups in various siloxanes. For instance, the protons in tetrakis(trimethylsilyl)silane appear at approximately 0.202 ppm.[2] The electronegativity of the central chlorosilane moiety may induce a slight downfield shift compared to tetramethylsilane (TMS, δ 0.0 ppm).

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum is expected to show a single resonance.

-

Expected Chemical Shift: A single peak is predicted for the nine equivalent methyl carbons of the trimethylsiloxy groups. The expected chemical shift is in the range of δ 1.0 - 3.0 ppm . This is consistent with the chemical shifts observed for methyl carbons in related trimethylsiloxy compounds.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum will be the most informative for characterizing the silicon backbone of the molecule, with two distinct signals expected.

-

Expected Chemical Shifts:

-

Si(CH₃)₃: A resonance corresponding to the three equivalent silicon atoms of the trimethylsiloxy groups. The chemical shift for these M-type (mono-substituted) siloxane units is typically observed in the range of δ +5 to +15 ppm .[3]

-

SiCl(O-)₃: A resonance for the central, quaternary silicon atom. This Q-type (quaternary) silicon is bonded to one chlorine and three oxygen atoms. The presence of the electronegative chlorine atom is expected to significantly deshield this silicon nucleus, shifting its resonance downfield. Based on data for other chlorosilanes, where each chlorine atom can shift the resonance by approximately 10-15 ppm downfield relative to an analogous alkoxy- or siloxy-substituted silicon, a chemical shift in the range of δ -90 to -110 ppm is anticipated. For comparison, the central silicon in tetrakis(trimethylsiloxy)silane resonates at approximately -104.08 ppm.[4] The substitution of an oxygen with a more electronegative chlorine atom is expected to cause a downfield shift.

-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | 0.1 - 0.3 | Singlet | 27 equivalent protons in the trimethylsilyl groups. |

| ¹³C | 1.0 - 3.0 | Singlet | 9 equivalent methyl carbons in the trimethylsilyl groups. |

| ²⁹Si | |||

| Si(CH₃)₃ | +5 to +15 | Singlet | Three equivalent silicon atoms of the M-type siloxane units.[3] |

| SiCl(O-)₃ | -90 to -110 | Singlet | Central Q-type silicon atom, deshielded by the electronegative chlorine and oxygen atoms. The shift is predicted based on related Q-type structures.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in Tris(trimethylsiloxy)chlorosilane, particularly the Si-O-Si and Si-Cl bonds.

Experimental Protocol: IR Sample Preparation and Acquisition

-

Sample Preparation: For liquid samples like Tris(trimethylsiloxy)chlorosilane, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a non-polar solvent like hexane can be prepared and analyzed in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard for acquiring high-resolution spectra.

-

Data Acquisition: A background spectrum of the clean salt plates or the solvent-filled cell should be recorded first. The sample spectrum is then acquired, and the instrument's software automatically ratios it against the background to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by vibrations associated with the siloxane and chlorosilane moieties.

-

Si-O-Si Stretching: The most prominent feature will be a very strong and broad absorption band corresponding to the asymmetric stretching of the Si-O-Si linkages. This band is typically observed in the range of 1130-1000 cm⁻¹ .[5] For siloxanes, this region often shows multiple overlapping bands as the chain length and branching increase.[5]

-

Si-C Stretching and Bending: The trimethylsilyl groups will give rise to several characteristic absorptions. A sharp, strong band around 1260 cm⁻¹ is due to the symmetric deformation of the Si-CH₃ groups.[5] A series of absorptions between 870-750 cm⁻¹ are associated with Si-C stretching and CH₃ rocking vibrations.

-

C-H Stretching: The stretching vibrations of the methyl C-H bonds will appear in the region of 2960-2900 cm⁻¹ .

-

Si-Cl Stretching: The stretching vibration of the Si-Cl bond is expected to produce a strong absorption in the range of 600-450 cm⁻¹ . The exact position is sensitive to the other substituents on the silicon atom.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference/Rationale |

| 2960-2900 | Medium | C-H asymmetric and symmetric stretching | Characteristic for methyl groups. |

| ~1260 | Strong | Si-CH₃ symmetric deformation | A hallmark of trimethylsilyl groups.[5] |

| 1130-1000 | Very Strong, Broad | Si-O-Si asymmetric stretching | The most intense band in the spectrum, characteristic of siloxanes.[5][6] |

| 870-750 | Strong | Si-C stretching and CH₃ rocking | A complex region of strong absorptions confirming the Si(CH₃)₃ structure. |

| 600-450 | Strong | Si-Cl stretching | Expected for a chlorosilane; the precise position depends on the molecular environment. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Sample Preparation and Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile organosilicon compounds. It typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the ideal setup. The GC separates the sample from any impurities before it enters the mass spectrometer. A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: The instrument is tuned, and a mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 40-400 amu).

Interpretation of the Mass Spectrum

The mass spectrum of Tris(trimethylsiloxy)chlorosilane is expected to show a characteristic isotopic pattern due to the presence of silicon and chlorine isotopes. The molecular ion peak may be weak or absent due to the lability of the molecule under EI conditions.

-

Molecular Ion (M⁺): The nominal molecular weight is 330 g/mol .[1] The molecular ion region should display a complex isotopic pattern due to the natural abundance of isotopes of Si (²⁸Si, ²⁹Si, ³⁰Si) and Cl (³⁵Cl, ³⁷Cl). The M+2 peak, due to the presence of a single ³⁷Cl atom, will be approximately one-third the intensity of the molecular ion peak (M⁺).

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (-CH₃): A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group (15 Da) to form a stable silicon-centered cation. This would result in a prominent peak at m/z 315 .

-

Cleavage of Si-O Bond: Scission of a trimethylsiloxy group can occur.

-

The Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A base peak at m/z 73 is highly characteristic of compounds containing a trimethylsilyl group. This stable cation is often the most abundant fragment.

-

Other Fragments: Other significant fragments may arise from further loss of methyl groups or rearrangements. A peak at m/z 147 , corresponding to [(CH₃)₃SiOSi(CH₃)₂]⁺, is also common in siloxanes.

-

Caption: Predicted major fragmentation pathways for Tris(trimethylsiloxy)chlorosilane.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for Tris(trimethylsiloxy)chlorosilane. While direct experimental data for this compound is not widely published, a thorough examination of the spectral characteristics of analogous siloxanes and chlorosilanes allows for a confident and scientifically grounded interpretation. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns presented herein offer a valuable reference for researchers in the fields of materials science, organic synthesis, and drug development, enabling them to identify and characterize this important organosilicon compound. The experimental protocols outlined also provide a framework for obtaining high-quality, reliable data, ensuring the integrity of their scientific investigations.

References

-

AIP Publishing. (n.d.). Infrared Spectra of Some Alkyl Silanes and Siloxanes in Gaseous, Liquid, and Solid Phases. The Journal of Chemical Physics. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Zhang, C., & Patschinski, P. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(32), 16644–16654. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... Retrieved from [Link]

-

Kowalewska, A., & Korona-Głowniak, I. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. International Journal of Molecular Sciences, 24(10), 8931. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The calculation of 29 Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples. Retrieved from [Link]

-

Jarek, R. L. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits Deter d with FT-ICR Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

-

Janes, N., & Oldfield, E. (1985). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 107(24), 6769–6775. Retrieved from [Link]

-

PubChem. (n.d.). Trichlorosilane. Retrieved from [Link]

-

Zhang, C., & Patschinski, P. (2014). The calculation of Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(32), 16644-16654. Retrieved from [Link]

-

Wikipedia. (n.d.). N-heterocyclic silylene. Retrieved from [Link]

-

University of Cambridge. (n.d.). 29 Si NMR chemical shifts variations in organically modifies silanes. Retrieved from [Link]

-

Pascal-Man. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

Elsevier. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 358(1-2), 115-121. Retrieved from [Link]

-

Endress+Hauser. (n.d.). The production of methyl chlorosilanes. Retrieved from [Link]

-

NIST. (n.d.). Trichlorosilane. NIST Chemistry WebBook. Retrieved from [Link]

-

AZoM. (2018, May 4). The Production of Methyl Chlorosilanes with Raman Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Trichlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). The 29Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

-

Ishida, S., et al. (2007). Flash Communication: Synthesis of a Lithium Disilenide and Its CO Coupling Reaction. Organometallics, 26(26), 6432–6434. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(trimethylsilyl)silane. Retrieved from [Link]

-

NIST. (n.d.). Tris(trimethylsilyl)silane. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of synthetic and commercial trisiloxane surfactant materials. Retrieved from [Link]

-

International Journal of Engineering Research and Applications. (n.d.). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. Retrieved from [Link]

-

SpectraBase. (n.d.). Tris(trimethylsiloxy)silane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane. Retrieved from [Link]

-

SpectraBase. (n.d.). Tris(trimethylsiloxy)(vinyl)silane. Retrieved from [Link]

-

National Institutes of Health. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Methyltris(trimethylsiloxy)silane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methyltris(trimethylsiloxy)silane. NIST Chemistry WebBook. Retrieved from [Link]

-

CID-CSIC. (n.d.). Enhanced sensitivity in the analysis of trace organochlorine compounds by negative-ion mass spectrometry with ammonia as reagent. Retrieved from [Link]

-

Sci-Hub. (n.d.). Simultaneous analysis of polychlorinated biphenyls and organochlorine pesticides in water by headspace solid-phase microextraction with gas chromatography–tandem mass spectrometry. Retrieved from [Link]

-

YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved from [Link]

Sources

Solubility of Tris(trimethylsiloxy)chlorosilane: A Guide to Solvent Selection and Handling

An In-Depth Technical Guide for Researchers

Abstract

Tris(trimethylsiloxy)chlorosilane (CAS No. 17905-99-6) is a versatile silylating reagent with significant applications in the synthesis of complex organosilicon compounds and polymers.[1][2] Its utility in research and drug development is critically dependent on appropriate solvent selection. This guide provides a detailed examination of its solubility characteristics, moving beyond simple miscibility to address the compound's inherent reactivity. We will explore the chemical principles governing its solubility, present a qualitative solubility profile, provide a robust experimental protocol for solvent screening, and offer critical insights into safe handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize this reactive silane in their work.

Introduction to Tris(trimethylsiloxy)chlorosilane

Chemical Structure and Properties

Tris(trimethylsiloxy)chlorosilane, with the chemical formula C₉H₂₇ClO₃Si₄ and a molecular weight of approximately 331.10 g/mol , is a sterically hindered organosilicon compound.[3] Its structure consists of a central silicon atom bonded to a chlorine atom and three bulky tris(trimethylsiloxy) groups.

The key features dictating its solubility and reactivity are:

-

The Si-Cl Bond: This bond is highly polarized and susceptible to nucleophilic attack, making the compound reactive towards protic solvents. This reactivity is the most critical consideration in solvent selection.

-

Bulky, Nonpolar Siloxane Shell: The molecule is encased in a nonpolar "shell" of twelve methyl groups from the three trimethylsiloxy substituents. This structure sterically hinders the central silicon atom and imparts a predominantly nonpolar character, suggesting good solubility in nonpolar organic solvents.

The Critical Role of Solvent Selection

In the context of Tris(trimethylsiloxy)chlorosilane, a "solvent" is not merely a medium for dissolution but a reaction parameter that can dictate the success or failure of a synthetic procedure. An improper choice can lead to the rapid decomposition of the reagent, liberating corrosive hydrogen chloride (HCl) gas and forming unintended siloxane byproducts.[4][5] Therefore, understanding the interplay between solubility and reactivity is paramount.

Solubility Profile and Reactivity Considerations

Quantitative solubility data for Tris(trimethylsiloxy)chlorosilane is not widely published, primarily because its reactivity with many common solvents makes traditional equilibrium solubility measurements impractical. However, based on its chemical structure and documented incompatibilities, a reliable qualitative profile can be established.

The guiding principle is "like dissolves like," with the crucial caveat that the solvent must be aprotic and anhydrous .

Data Summary: Solvent Compatibility

The following table summarizes the expected behavior of Tris(trimethylsiloxy)chlorosilane in various classes of organic solvents.

| Solvent Class | Representative Examples | Expected Behavior | Rationale & Explanation |

| Aprotic, Nonpolar | Hexanes, Toluene, Benzene, Diethyl Ether | Soluble / Miscible | The nonpolar nature of both the solute and solvent leads to favorable van der Waals interactions, resulting in good solubility. These are the preferred solvents for most applications. |

| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | Generally Soluble | While soluble, these solvents must be rigorously dried. Trace moisture will lead to slow decomposition. THF, in particular, must be freshly distilled from a suitable drying agent. |

| Protic, Polar | Water, Methanol, Ethanol, Isopropanol | REACTIVE | The compound will react, often vigorously, with the hydroxyl groups of water and alcohols.[4] This is not a dissolution process but a chemical decomposition (hydrolysis/alcoholysis) that produces HCl and siloxanols. |

| Protic, Acidic | Acetic Acid, Formic Acid | REACTIVE | The compound readily reacts with organic acids. |

| Solvents with Active N-H | Amines (e.g., Triethylamine, Pyridine), Amides (e.g., DMF) | REACTIVE | Amines and other compounds with reactive N-H bonds can attack the Si-Cl bond. While tertiary amines are often used as HCl scavengers in reactions involving chlorosilanes, they should not be considered inert solvents for storage. |

Key Takeaway: Tris(trimethylsiloxy)chlorosilane is not truly "soluble" in protic solvents like water or alcohols; it reacts with them. It is essential to use dry, aprotic solvents for all applications.

Experimental Determination of Solubility

For novel solvent systems, it is crucial to perform a small-scale qualitative solubility test. This protocol provides a reliable method for determining miscibility or identifying potential reactivity.

Step-by-Step Protocol for Qualitative Solubility Screening

Objective: To determine if Tris(trimethylsiloxy)chlorosilane is soluble in a test solvent and to observe any signs of reaction.

Materials:

-

Tris(trimethylsiloxy)chlorosilane

-

Anhydrous test solvent

-

Small, dry test tubes or vials with caps

-

Dry nitrogen or argon supply

-

Calibrated micropipettes or syringes

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Into a test tube, add 1.0 mL of the anhydrous test solvent.

-

Initial Observation: Cap the tube and observe the solvent. Note its clarity and the absence of any particulates or immiscible layers.

-

Solute Addition: Add 50 µL (approx. 0.05 mL) of Tris(trimethylsiloxy)chlorosilane to the solvent.

-

Mixing: Immediately cap the test tube and gently agitate or vortex for 30-60 seconds.

-

Observation: Let the mixture stand and observe carefully for the following indicators:

-

Soluble/Miscible: The solution remains a single, clear, homogeneous phase.

-

Insoluble/Immiscible: The solute forms a separate layer, oily droplets, or remains as an undissolved phase.

-

Reactive: Observe for signs of a chemical reaction, which may include:

-

Gas evolution (fuming), indicative of HCl formation.

-

Formation of a precipitate (solid siloxane byproducts).

-

Noticeable heat generation (exotherm).

-

-

-

Classification: Based on the observations, classify the solvent as "Soluble," "Insoluble," or "Reactive."

-

Safety: Perform this procedure in a well-ventilated fume hood. Tris(trimethylsiloxy)chlorosilane and its decomposition products are corrosive and irritating.[4]

Visualization of Experimental Workflow

The following diagram outlines the key steps in the solubility screening process.

Caption: Workflow for qualitative solubility and reactivity screening.

Logic of Solvent Selection

Choosing the correct solvent is a critical decision. The primary factor is the absence of reactive functional groups, particularly active protons.

Decision Pathway for Solvent Selection

This diagram provides a logical pathway for selecting an appropriate solvent for reactions or storage.

Caption: Decision tree for selecting a compatible solvent.

Safe Handling, Storage, and Disposal

Handling and Storage

-

Inert Atmosphere: Always handle and store Tris(trimethylsiloxy)chlorosilane under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

-

Moisture Exclusion: Use sealed containers and prevent any contact with atmospheric moisture. Opened containers should be carefully resealed.[6]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), chemical safety goggles, and a lab coat. Do not wear contact lenses.[4][7]

Spill and Disposal

-

Spills: Absorb spills with an inert material like vermiculite or sand and transfer to a suitable container for disposal.[4]

-

Disposal: The material can be carefully hydrolyzed by slowly adding it to a large volume of water in a fume hood. The resulting aqueous layer will contain hydrochloric acid and should be neutralized before disposal. The organic layer may be incinerated. Follow all local, state, and federal regulations for chemical waste disposal.[4]

Conclusion

The utility of Tris(trimethylsiloxy)chlorosilane as a synthetic reagent is intrinsically linked to its handling in appropriate solvent systems. Its solubility is governed by a highly nonpolar molecular structure, rendering it miscible with aprotic, nonpolar organic solvents such as hydrocarbons and ethers. However, the dominant chemical feature is the reactive Si-Cl bond. This bond makes the compound incompatible with any protic solvent, including water, alcohols, and primary/secondary amines, as reaction rather than dissolution will occur. For successful and safe experimentation, researchers must exclusively use anhydrous, aprotic solvents and handle the compound under an inert atmosphere.

References

- Gelest, Inc. (n.d.). TRIS(TRIMETHYLSILOXY)CHLOROSILANE Safety Data Sheet (SIT8719.0).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Spotlight on Silylation: The Impact of Tris(trimethylsiloxy)chlorosilane in Industry. Retrieved from [Link]

- Gelest, Inc. (2015). TRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet (SIT8721.0).

-

ChemSrc. (2025). TRIS(TRIMETHYLSILOXY)PHENYLSILANE | CAS#:2116-84-9. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry lab manual source.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Siloxanes: Tris(trimethylsiloxy)chlorosilane for Advanced Material Design. Retrieved from [Link]

- Gelest, Inc. (2015). TRIS(TRIMETHYLSILYL)SILANE Safety Data Sheet.

-

Wikipedia. (n.d.). Tris(trimethylsilyl)silane. Retrieved from [Link]

- Gelest, Inc. (2015). (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)SILANE, tech-95 Safety Data Sheet.

-

Chatgilialoglu, C., & Lalevée, J. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 17(1), 527-555. [Link]

- SAFETY DATA SHEET. (n.d.).

-

Chatgilialoglu, C., & Lalevée, J. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles.

- Gelest, Inc. (2015). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab manual source.

- National Institutes of Health. (n.d.). Preparation and Characterization of Tris(trimethylsiloxy)

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- ResearchGate. (2025). Determination of Silicon in Organosilicon Compounds.

- Semantic Scholar. (2000). Transient Silenes as Versatile Synthons – The Reaction of Dichloromethyl-tris(trimethylsilyl)silane with Organolithium Reagents.

- ResearchGate. (2004). The Tris(trimethylsilyl)

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Chloropropyltris(trimethylsiloxy)silane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Tris(trimethylsiloxy)chlorosilane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for Tris(trimethylsiloxy)chlorosilane (CAS No. 17905-99-6). As a highly reactive silylating agent pivotal in the synthesis of complex organosilicon compounds, a thorough understanding of its properties and hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, delving into the chemical causality behind the required precautions to empower researchers with the knowledge to work confidently and safely.

Section 1: Core Chemical Profile and Physical Properties

Tris(trimethylsiloxy)chlorosilane is a clear to straw-colored liquid characterized by a sharp, acrid odor resulting from its reaction with ambient moisture to release hydrogen chloride.[2] Its utility as a reagent is intrinsically linked to its reactivity, which is also the primary source of its hazards. A foundational understanding of its physical properties is the first step in a comprehensive risk assessment.

| Property | Value | Significance for Handling |

| CAS Number | 17905-99-6 | Unique identifier for accurate hazard assessment. |

| Molecular Formula | C₉H₂₇ClO₃Si₄[3] | Indicates a complex organosilane structure. |

| Molecular Weight | 331.10 g/mol [3] | Relevant for stoichiometric calculations. |

| Appearance | Clear to straw liquid with an acrid odor[2] | The odor indicates reaction with moisture and release of HCl. |

| Boiling Point | 78°C @ 5 mm Hg[2] | Volatile under vacuum; relevant for distillation procedures. |

| Flash Point | 74°C (165°F)[2] | Classified as a combustible liquid; requires control of ignition sources. |

| Specific Gravity | 0.92[2] | Slightly less dense than water. |

| Water Solubility | Insoluble, but reacts vigorously[2][4] | Critical Hazard: This is the primary reactivity to control. Never allow contact with water unless part of a controlled quenching procedure. |

Section 2: Hazard Identification and the Chemistry of Risk

The principal hazard associated with Tris(trimethylsiloxy)chlorosilane stems from its rapid and exothermic reaction with water, moisture, alcohols, and other protic sources.[2][4] This reaction is not a simple dissolution but a chemical transformation that liberates corrosive hydrogen chloride (HCl) gas.

Reaction with Moisture: ( (CH₃)₃SiO )₃SiCl + H₂O → ( (CH₃)₃SiO )₃SiOH + HCl(g)

This single reaction is the root cause of the compound's primary hazards:

-

Corrosivity: The liberated HCl is highly corrosive to skin, eyes, and the respiratory tract. Contact with moist tissue will immediately generate hydrochloric acid, causing severe chemical burns.[4][5]

-

Respiratory Hazard: Inhalation of vapors is dangerous not only because of the parent compound but also due to the HCl gas produced upon contact with moisture in the lungs and respiratory tract, leading to irritation, coughing, and potentially severe conditions like pulmonary edema.[2][6]

-

Metal Corrosion: The generated HCl can corrode common metals, which in turn can produce flammable hydrogen gas, creating a fire and explosion hazard in enclosed spaces.[4]

Primary Routes of Exposure & Health Effects:

-

Eye Contact: Will cause immediate or delayed severe eye irritation and can lead to serious eye damage.[2]

-

Skin Contact: Causes severe skin burns and irritation.[5] A delayed reaction is possible, meaning the absence of immediate pain does not signify a lack of exposure.[2]

-

Inhalation: Vapors irritate the respiratory system, with overexposure leading to coughing, headaches, and nausea.[2] Higher exposures can cause a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[6][7]

-

Ingestion: Harmful if swallowed. Do not induce vomiting.[2][5]

Section 3: Exposure Controls: A Hierarchy of Safety

Mitigating the risks of working with Tris(trimethylsiloxy)chlorosilane requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment (PPE).

1. Engineering Controls (Primary Defense):

-

Chemical Fume Hood: All handling of this compound MUST be performed in a properly functioning and certified chemical fume hood to contain vapors and protect the user from inhalation exposure.

-

Ventilation: General laboratory ventilation must be adequate to support the fume hood and prevent vapor accumulation.[2]

-

Emergency Equipment: An eyewash station and an emergency safety shower must be immediately accessible in the work area.[2][8]

2. Personal Protective Equipment (Secondary Defense): PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[2] Due to the severe corrosivity, a full face shield should be worn over the goggles, especially when handling larger quantities or during transfers where splashing is possible.[9] Contact lenses should not be worn.[2][8]

-

Hand Protection: Use chemically resistant gloves. Rubber, neoprene, or nitrile gloves are recommended.[2] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron may be necessary.[5]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved air-supplied respirator or a combination organic vapor/acid gas respirator is necessary.[2] A respirator protection program must be in place if respirators are used.

Section 4: Standard Operating Procedures for Handling and Storage

A self-validating protocol ensures that safety is built into the workflow.